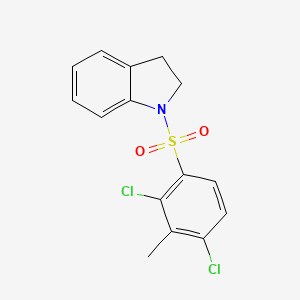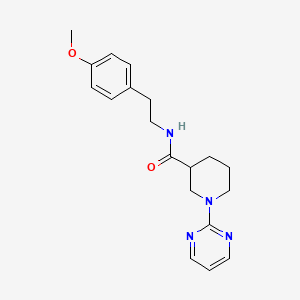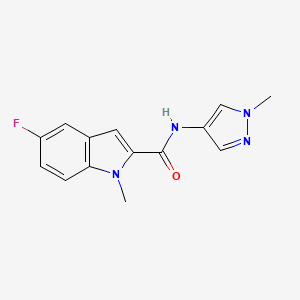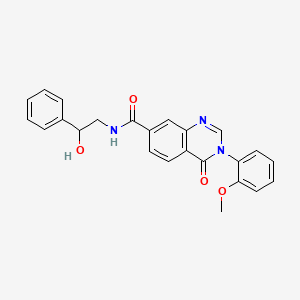
2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with two chlorine atoms, an indolinylsulfonyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene typically involves multiple steps. One common approach is to start with a benzene derivative, such as 2,4-dichlorotoluene, and introduce the indolinylsulfonyl group through a sulfonylation reaction. This can be achieved using reagents like indoline and sulfonyl chloride under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions: 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as hydroxyl or amino groups.
科学的研究の応用
2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The indolinylsulfonyl group can form specific interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- 2,4-Dichloro-1-(phenylsulfonyl)-3-methylbenzene
- 2,4-Dichloro-1-(indolinylsulfonyl)-benzene
- 2,4-Dichloro-1-(indolinylsulfonyl)-4-methylbenzene
Uniqueness: 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine atoms and the indolinylsulfonyl group provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.
特性
分子式 |
C15H13Cl2NO2S |
|---|---|
分子量 |
342.2 g/mol |
IUPAC名 |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-10-12(16)6-7-14(15(10)17)21(19,20)18-9-8-11-4-2-3-5-13(11)18/h2-7H,8-9H2,1H3 |
InChIキー |
QQHFOSQOPGJPGW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCC3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide](/img/structure/B15105260.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B15105263.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B15105269.png)
![1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one](/img/structure/B15105280.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B15105294.png)

![Ethyl [2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B15105297.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B15105302.png)

![N-(1H-indol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B15105314.png)
![3-[(4-chlorophenyl)formamido]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B15105332.png)


